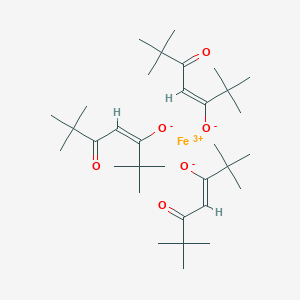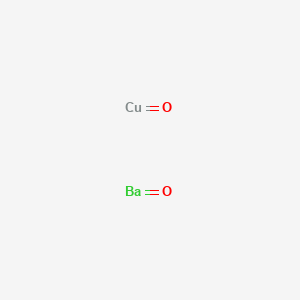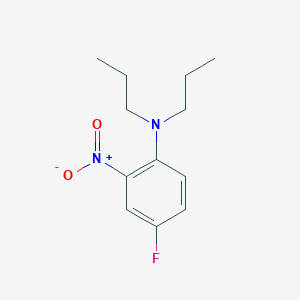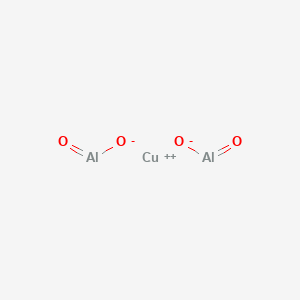
Copper aluminum oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Copper(II) aluminate, with the chemical formula CuAl₂O₄, is a complex ceramic material belonging to the spinel group. This compound is characterized by its distinctive cubic crystalline structure, which is common among spinel group compounds. Copper(II) aluminate has significant potential in various technological applications due to its unique properties, including high thermal stability and catalytic activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The most common method for synthesizing Copper aluminum oxide is through the solid-state reaction route. This involves heating a stoichiometric mixture of copper(II) oxide (CuO) and aluminum oxide (Al₂O₃) at high temperatures. An alternative approach is the sol-gel method, where a solution of metal salts is slowly dehydrated to form a gel, which is then calcinated to yield the spinel structure of this compound .
Industrial Production Methods: Industrial production of this compound often employs high-temperature solid-state reactions. Recent advancements have also seen the application of combustion synthesis and microwave-assisted techniques to obtain this compound .
Chemical Reactions Analysis
Types of Reactions: Copper(II) aluminate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Copper(II) aluminate can be oxidized using oxidizing agents such as nitric acid.
Reduction: Reduction reactions can be carried out using reducing agents like hydrogen gas.
Substitution: Substitution reactions often involve the exchange of copper ions with other metal ions under specific conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of Copper aluminum oxide with nitric acid can produce copper nitrate and aluminum nitrate .
Scientific Research Applications
Copper(II) aluminate has a wide range of scientific research applications:
Medicine: Research is ongoing to explore the potential of Copper aluminum oxide in medical applications, particularly in drug delivery systems.
Mechanism of Action
The mechanism by which Copper aluminum oxide exerts its effects is primarily through its catalytic properties. The compound’s spinel structure provides a high surface area for catalytic reactions, facilitating the conversion of reactants to products. In photocatalytic applications, this compound generates reactive oxygen species (ROS) under ultraviolet light, which can degrade organic pollutants .
Comparison with Similar Compounds
- Copper(II) oxide (CuO)
- Aluminum oxide (Al₂O₃)
- Copper(II) chromite (CuCr₂O₄)
Comparison: Copper(II) aluminate is unique due to its spinel structure, which imparts high thermal stability and catalytic activity. Unlike copper(II) oxide and aluminum oxide, Copper aluminum oxide combines the properties of both metal oxides, making it more versatile in various applications. Copper(II) chromite, another spinel compound, shares some similarities with this compound but differs in its specific catalytic properties and applications .
Properties
IUPAC Name |
copper;oxido(oxo)alumane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2Al.Cu.4O/q;;+2;;;2*-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPJRADJOSNLGBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-][Al]=O.[O-][Al]=O.[Cu+2] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Al2CuO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.51 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
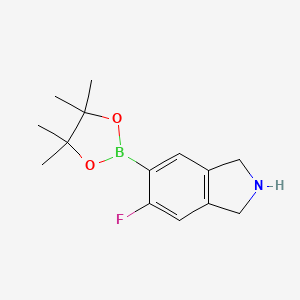
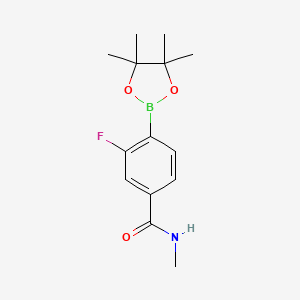
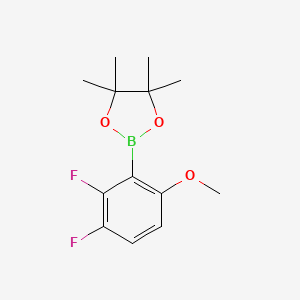
![Tert-butyl-dimethyl-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]silane](/img/structure/B8208269.png)
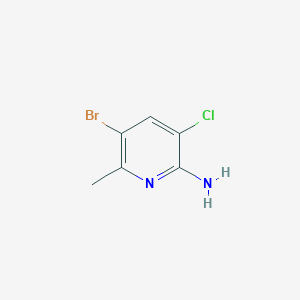
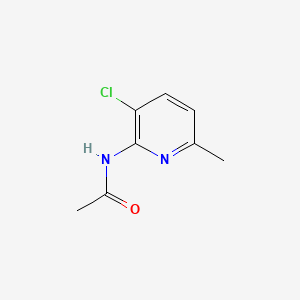

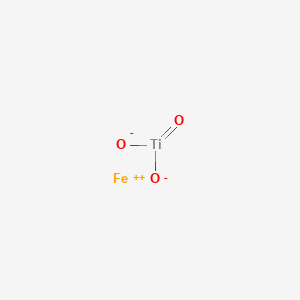
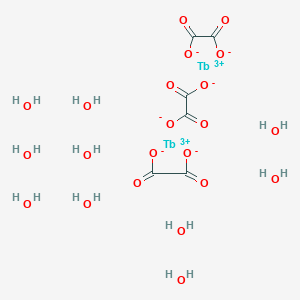
![Methyl 7-bromo-3-chloro-4-fluorobenzo[b]thiophene-2-carboxylate](/img/structure/B8208326.png)

